Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-
CAS No.: 59194-39-7
Cat. No.: VC15947620
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59194-39-7 |
|---|---|
| Molecular Formula | C13H13ClN2 |
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | 10-chloro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine |
| Standard InChI | InChI=1S/C13H13ClN2/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3 |
| Standard InChI Key | UMCGKFJZALRTPS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=NC3=CC=CC=C3C(=C2C1)Cl |
Introduction
Chemical Structure and Nomenclature
10-Cl-2-Me-THN belongs to the tetrahydrobenzo[b] naphthyridine family, characterized by a fused bicyclic system comprising a benzene ring and a partially hydrogenated 1,6-naphthyridine core. The compound’s systematic name reflects substitutions at specific positions:
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Position 10: Chloro (-Cl) substituent.
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Position 2: Methyl (-CH₃) group.
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Positions 1–4: Tetrahydrogenation, reducing the naphthyridine ring’s aromaticity .
The molecular formula is C₁₃H₁₃ClN₂, with a molecular weight of 240.71 g/mol (calculated from structural analogs in ). The planar benzo[b] naphthyridine core enables π-π stacking interactions, while the chloro and methyl groups influence electronic and steric properties, critical for receptor binding .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 10-Cl-2-Me-THN follows methodologies outlined in patent US3647800A , which details the preparation of tetrahydrobenzo[b] naphthyridines via cyclocondensation reactions. Key steps include:
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Core Formation: Reacting 2-aminobenzonitrile (I) with 4-piperidone derivatives (II) in polyphosphoric acid (PPA) at 140–200°C.
This exothermic reaction proceeds via intramolecular cyclization, forming the tetrahydrobenzonaphthyridine scaffold .
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Chlorination: Introducing the chloro group at position 10 using phosphorus oxychloride (POCl₃) under reflux conditions.
The reaction yields 10-chloro intermediates, which are purified via recrystallization from alkanes .
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Methylation: Installing the methyl group at position 2 via alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .
Optimization and Yields
Critical parameters for maximizing yield include:
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Acid Catalyst: Polyphosphoric acid (PPA) outperforms trifluoroacetic acid (TFA) in promoting cyclization .
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Temperature: Optimal cyclization occurs at 150°C, with deviations leading to byproducts like octahydro derivatives .
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Workup: Neutralization with aqueous NH₄OH followed by solvent extraction (methylene chloride) isolates the product in >60% yield .
Physicochemical Properties
10-Cl-2-Me-THN exhibits properties typical of fused heterocycles:
The chloro group enhances electrophilicity, while the methyl group increases steric bulk, affecting bioavailability .
Pharmacological Activities
Central Nervous System (CNS) Depressant Effects
In vivo studies of structurally related tetrahydrobenzonaphthyridines demonstrate dose-dependent sedation in murine models . The mechanism involves modulation of γ-aminobutyric acid (GABA) receptors, though direct binding assays for 10-Cl-2-Me-THN remain unpublished .
Antiamebic Activity
10-Cl-2-Me-THN analogs (e.g., 8-chloro-10-phenyl derivatives) exhibit potent activity against Entamoeba histolytica in vitro . Key findings:
The chloro substituent is critical for amebicidal activity, likely interfering with parasitic redox enzymes .
Applications and Future Directions
Therapeutic Applications
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Antiparasitic Agents: Optimization of chloro-substituted derivatives could yield novel amebicides .
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CNS Modulators: Further SAR studies may identify anxiolytic or sedative candidates .
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Oncology: Functionalization at position 10 with sulfonamide or carboxamide groups may enhance kinase affinity .
Challenges
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